(2,4-Dimethylphenyl)hydrazine
Overview
Description
(2,4-Dimethylphenyl)hydrazine is a hydrazine derivative with the molecular formula C8H12N2. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science. This compound is known for its reactivity and versatility in forming various derivatives.
Mechanism of Action
Target of Action
(2,4-Dimethylphenyl)hydrazine primarily targets aldehydes and ketones . The compound interacts with these targets through a nucleophilic reaction .
Mode of Action
The mode of action of this compound involves the formation of hydrazones . This occurs when this compound reacts with aldehydes or ketones . The nitrogen in this compound acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde or ketone .
Biochemical Pathways
The biochemical pathway affected by this compound is the conversion of aldehydes and ketones to hydrazones . This reaction is essentially irreversible as the adduct dehydrates . The formation of hydrazones can have downstream effects on various biochemical processes, depending on the specific aldehyde or ketone involved.
Pharmacokinetics
It is known that the compound is hygroscopic , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The hygroscopic nature of this compound could potentially enhance its solubility in water, potentially influencing its bioavailability.
Result of Action
The result of the action of this compound is the formation of hydrazones . These compounds can have various molecular and cellular effects, depending on the specific aldehyde or ketone involved. For example, this compound hydrochloride has been used for the synthesis of J147, a novel neurotrophic drug .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s hygroscopic nature means that it can absorb moisture from the environment , which could potentially affect its stability and efficacy. Additionally, the compound is sensitive to conditions such as temperature, with decomposition occurring at approximately 188°C .
Biochemical Analysis
Biochemical Properties
(2,4-Dimethylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of hydrazones and oximes. These interactions are crucial for the synthesis of compounds like J147, a novel neurotrophic drug, and its precursor desmethyl-J147 . The compound’s ability to form stable hydrazones and oximes makes it a valuable reagent in biochemical research.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can result in the inhibition or activation of metabolic pathways, thereby affecting cellular energy production and overall cell health .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly through the formation of hydrazones and oximes. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can inhibit the activity of certain enzymes by forming stable hydrazone complexes, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially when exposed to light and air. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can be toxic, causing adverse effects such as oxidative stress, cellular damage, and disruption of metabolic pathways . It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo various metabolic transformations, including oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites within the cell . Understanding these pathways is essential for predicting the compound’s biochemical effects and potential interactions with other molecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution can influence its biochemical activity and effectiveness in different tissues . Researchers must consider these transport and distribution mechanisms when designing experiments involving this compound.
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4-Dimethylphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
2,4-Dimethylbenzaldehyde+Hydrazine Hydrate→this compound+Water
The reaction is usually carried out in an ethanol solvent at a temperature of around 60-70°C. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is often produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted hydrazine derivatives
Scientific Research Applications
(2,4-Dimethylphenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Phenylhydrazine
- 4-Methoxyphenylhydrazine
- 2,4-Dinitrophenylhydrazine
Uniqueness
(2,4-Dimethylphenyl)hydrazine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties. Compared to phenylhydrazine, it has enhanced steric hindrance and electronic effects due to the presence of methyl groups, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
(2,4-dimethylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-8(10-9)7(2)5-6/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSHNNKBWNAZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351537 | |
Record name | (2,4-dimethylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-00-9 | |
Record name | (2,4-dimethylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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